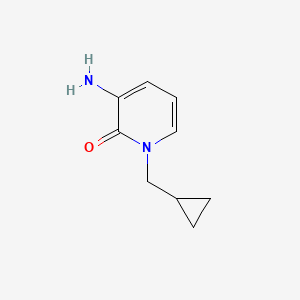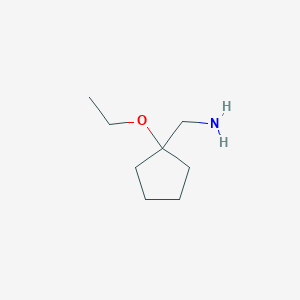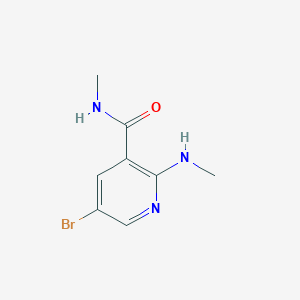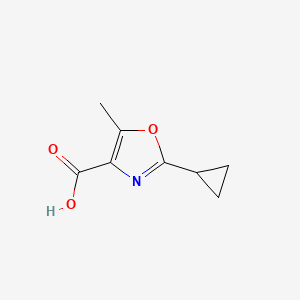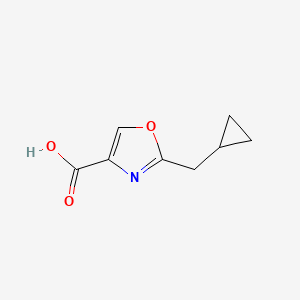
2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride
Vue d'ensemble
Description
2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride (AMBPB-HCl) is an organic compound with a molecular formula of C10H16ClN3O and a molecular weight of 221.7 g/mol. It is a synthetic compound that is used in a variety of scientific research applications, including molecular biology, biochemistry, and physiology. AMBPB-HCl is a versatile compound that can be used to study a variety of biological processes, including signal transduction, enzyme activity, and metabolic pathways.
Applications De Recherche Scientifique
Metabolic Pathways and Toxicology
Research has delved into the metabolic pathways of various pyridine-based compounds, highlighting their transformation and the formation of specific metabolites in biological systems. For example, the study on the metabolism of L-735,524, a potent HIV-1 protease inhibitor, in human urine identifies significant metabolic pathways and the presence of metabolites after oral administration, providing a foundation for understanding the metabolism of complex organic compounds, including 2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride, in humans (Balani et al., 1995).
Pharmacokinetics and Pharmacodynamics
Studies have also investigated the pharmacokinetics and pharmacodynamics of pyridine derivatives, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the evaluation of exposure biomarkers for N-methyl-2-pyrrolidone (NMP) after dermal absorption showcases the utility of specific biomarkers in assessing exposure and the toxicokinetic behavior of pyridine-based compounds in humans (Akesson et al., 2004).
Potential Therapeutic Uses
The therapeutic potential of pyridine derivatives has been explored in various contexts, including their role as inhibitors of metabolic activation pathways in tobacco-specific carcinogens, suggesting potential applications in cancer prevention. A clinical trial assessing 2-Phenethyl Isothiocyanate (PEITC) as an inhibitor of metabolic activation of a tobacco-specific lung carcinogen in cigarette smokers exemplifies research into compounds that could modulate the metabolic activation of carcinogens, indicating a possible therapeutic avenue for 2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride (Yuan et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c1-8(2)10(12)11(15)14-7-9-5-3-4-6-13-9;/h3-6,8,10H,7,12H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBMVFXLWGUGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-N-(2-pyridinylmethyl)butanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






